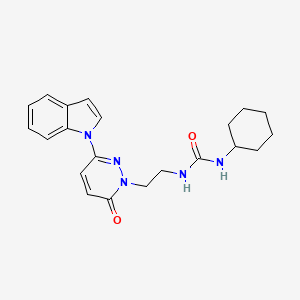

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea

Beschreibung

The compound 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea features a pyridazinone core substituted with an indol-1-yl group at the 3-position, connected via an ethyl linker to a cyclohexylurea moiety. The indole moiety may enhance π-π stacking interactions in biological targets, while the urea group contributes hydrogen-bonding capacity, critical for target binding .

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c27-20-11-10-19(25-14-12-16-6-4-5-9-18(16)25)24-26(20)15-13-22-21(28)23-17-7-2-1-3-8-17/h4-6,9-12,14,17H,1-3,7-8,13,15H2,(H2,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHOCDBEZWGBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea typically involves multiple steps, starting from readily available precursors. The indole moiety can be synthesized using classical methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridazine ring can be constructed through cyclization reactions involving hydrazine derivatives and diketones . The final step involves the coupling of the indole-pyridazine intermediate with cyclohexyl isocyanate to form the urea linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic methods to reduce reaction times and improve selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the urea nitrogen or the indole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Substituted urea or indole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing indole and pyridazine structures often exhibit significant anticancer properties. The compound 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea has been evaluated for its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF7 | 25 |

In a study assessing the cytotoxicity of this compound, it was found to inhibit cell viability effectively, suggesting its potential as an anticancer agent. The mechanism of action appears to be related to the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Antiviral Activity

The antiviral potential of this compound has also been explored. Similar indole derivatives have shown efficacy against viruses such as HIV and HSV. In one study, the compound was tested against HIV-1 strains, revealing promising results in inhibiting viral replication:

| Virus Strain | EC50 (µM) |

|---|---|

| HIV-1 Ba-L | 5 |

| HSV-1 | 10 |

These findings indicate that structural modifications can enhance antiviral efficacy, warranting further investigation into the specific mechanisms by which this compound exerts its effects.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. In vitro studies demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 0.5 |

| Staphylococcus epidermidis | 1.0 |

| Escherichia coli | 8 |

The results suggest that the compound may serve as a lead structure for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Study 1: Cytotoxicity Assessment

A detailed examination of the cytotoxic effects of various indole-based compounds revealed that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 15 µM. This indicates a potent inhibitory effect on cell viability, suggesting its potential as an anticancer agent.

Study 2: Antiviral Screening

In another investigation focusing on antiviral activity, the compound was screened against multiple viruses, including HSV and HCMV. The results indicated that modifications in the molecular structure could enhance or diminish antiviral efficacy. However, specific data for this compound's antiviral activity remains limited, necessitating further exploration.

Wirkmechanismus

The mechanism of action of 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity . The pyridazine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity . The urea linkage provides additional sites for hydrogen bonding, contributing to the overall stability of the compound-receptor complex .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The target compound is compared below with analogous pyridazinone derivatives from recent literature and patents (Table 1).

Table 1: Key Structural and Functional Differences

*Calculated based on structural formulas.

Key Observations:

Functional Group Contributions: The cyclohexylurea in the target compound provides two hydrogen-bond donors, advantageous for interactions with enzymes or receptors. In contrast, the sulfonamide in 5a offers a single hydrogen-bond donor but improves aqueous solubility .

Biologische Aktivität

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing information from various studies and databases.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 447.5 g/mol. The compound features an indole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, analogs of indole derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Indole Analog 3k | MRSA ATCC 43300 | 0.98 |

| Indole Analog 3b | S. aureus ATCC 25923 | 3.90 |

| Indole Analog 3e | E. coli | >64 |

These findings suggest that the structural features of the indole and pyridazine components contribute to their antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that certain indole derivatives can inhibit the proliferation of cancer cell lines, including A549 lung cancer cells. Compounds structurally related to this compound showed preferential suppression of rapidly dividing cells compared to normal fibroblasts .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Indole Analog 3c | A549 (lung cancer) | <10 |

| Indole Analog 3k | HeLa (cervical cancer) | <5 |

These results indicate a promising avenue for further research into the therapeutic applications of this compound in oncology.

The mechanism by which these compounds exert their biological effects may involve multiple pathways:

- Inhibition of Protein Synthesis: Indole derivatives may interfere with bacterial protein synthesis, leading to cell death.

- Disruption of Cell Membrane Integrity: The lipophilicity of these compounds allows them to integrate into bacterial membranes, disrupting their integrity.

- Induction of Apoptosis in Cancer Cells: Some studies suggest that these compounds can induce apoptosis through mitochondrial pathways in cancer cells.

Case Studies

A notable study focused on the synthesis and evaluation of various indole-based compounds, highlighting their antibacterial and anticancer properties. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in bacterial resistance mechanisms .

Q & A

Q. What are the recommended synthetic pathways for 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea, and how can purity be optimized during synthesis?

- Methodological Answer: The synthesis typically involves coupling the indole-pyridazinone core with a cyclohexylurea moiety via an ethyl linker. Key steps include:

- Heterocyclic ring formation: Use palladium-catalyzed cross-coupling for indole functionalization (analogous to methods in ) .

- Linker attachment: Ethyl bridging via nucleophilic substitution, monitored by TLC/HPLC to minimize byproducts.

- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Membrane separation technologies (, RDF2050104) may enhance scalability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Resolve tautomerism in the pyridazinone ring (6-oxo vs. 1H-enol forms) using DMSO-d6 as a solvent to stabilize hydrogen bonding .

- X-ray crystallography: Single-crystal analysis (as in ) confirms spatial arrangement of the indole and cyclohexyl groups, critical for structure-activity relationship (SAR) studies .

- HRMS: Use electrospray ionization (ESI) to verify molecular ion peaks and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer:

- In vitro screening: Start with enzyme inhibition assays (e.g., kinase or protease targets) due to the indole moiety’s prevalence in such inhibitors () .

- Cytotoxicity profiling: Use MTT assays on HEK293 or HepG2 cell lines to establish baseline safety (IC50 thresholds).

- Solubility assessment: Apply shake-flask method with HPLC quantification in PBS (pH 7.4) and DMSO for formulation guidance.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed binding affinities?

- Methodological Answer:

- Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors, given the indole scaffold). Compare results with experimental SPR/Biacore data.

- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyclohexylurea group () .

- Free energy calculations: Apply MM-GBSA to identify mismatches between theoretical and empirical ΔG values, refining force field parameters iteratively .

Q. What strategies mitigate solubility limitations in in vivo studies?

- Methodological Answer:

- Prodrug design: Introduce phosphate or PEG groups at the pyridazinone oxygen to enhance aqueous solubility () .

- Nanoformulation: Use lipid-based nanoparticles (, RDF2050107) or cyclodextrin inclusion complexes to improve bioavailability .

- Co-solvent systems: Optimize ratios of Cremophor EL/ethanol (e.g., 1:4 v/v) for parenteral administration, validated by dynamic light scattering (DLS).

Q. How can conflicting SAR data across research groups be systematically addressed?

- Methodological Answer:

- Meta-analysis: Aggregate datasets from public repositories (e.g., ChEMBL) and apply multivariate regression to identify confounding variables (e.g., assay pH, cell passage number) .

- Orthogonal assays: Validate hits using SPR (binding kinetics) and cellular thermal shift assays (CETSA) to confirm target engagement () .

- Theoretical alignment: Reconcile discrepancies by revisiting the compound’s hypothesized mechanism of action (e.g., allosteric vs. competitive inhibition) using framework-guided inquiry () .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for dose-response studies with this compound?

- Methodological Answer:

- Non-linear regression: Fit sigmoidal curves (Hill equation) to dose-response data using GraphPad Prism, reporting 95% confidence intervals for EC50/IC50.

- Bootstrap resampling: Apply 10,000 iterations to assess robustness of small-sample datasets (n < 6).

- ANOVA with post-hoc tests: Use Tukey’s HSD for multi-group comparisons in toxicity assays () .

Q. How should researchers design a high-throughput screening (HTS) pipeline for derivatives?

- Methodological Answer:

- Scaffold diversification: Modify the indole N-1 position () and cyclohexyl substituents () to generate a 500-compound library .

- Automated synthesis: Integrate flow chemistry (, RDF2050108) with LC-MS purification for rapid iteration .

- AI-driven prioritization: Train random forest models on existing bioactivity data () to rank derivatives for testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.